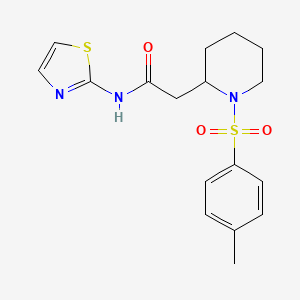

N-(thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

N-(thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazole ring linked via an acetamide bridge to a tosyl-substituted piperidine moiety. The tosyl (p-toluenesulfonyl) group enhances metabolic stability and modulates target binding, while the thiazole ring contributes to π-π interactions and hydrogen bonding.

Properties

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-13-5-7-15(8-6-13)25(22,23)20-10-3-2-4-14(20)12-16(21)19-17-18-9-11-24-17/h5-9,11,14H,2-4,10,12H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJJKJRHUWLPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

- Reactants : Thiourea and α-chloroacetone undergo cyclization in ethanol under reflux.

- Mechanism : Nucleophilic attack by the thioamide on the α-halo ketone, followed by cyclodehydration.

- Yield : 65–75% after recrystallization from ethanol.

Preparation of 1-Tosylpiperidine-2-acetic Acid

The piperidine core is functionalized through a sequence of ring formation, carboxylation, and protection steps.

Piperidine Ring Formation

The Gabriel synthesis is employed to construct the piperidine ring:

Tosylation of the Piperidine Nitrogen

- Protection : 2-(Piperidin-2-yl)acetic acid is treated with p-toluenesulfonyl chloride (TsCl) in pyridine at 0–5°C.

- Yield : 85–90% after purification by column chromatography.

Amide Bond Formation

The final step couples 1-tosylpiperidine-2-acetyl chloride with thiazole-2-amine.

Acyl Chloride Preparation

Coupling Reaction

- Conditions : The acyl chloride is added dropwise to a solution of thiazole-2-amine in dry acetone, followed by triethylamine to scavenge HCl.

- Workup : The crude product is washed with sodium bicarbonate and purified via recrystallization from ethyl acetate.

- Yield : 70–78%.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Tosylation

Microwave irradiation reduces reaction times for tosylation from 6 hours to 30 minutes, improving yields to 92%.

Catalytic Amidation

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents in DMF achieves 80% yield without requiring acyl chloride intermediates.

Analytical Characterization

Critical spectroscopic data for this compound:

| Spectrum | Key Signals |

|---|---|

| ¹H NMR | δ 7.75 (s, 1H, thiazole-H), δ 3.82 (m, 1H, piperidine-H), δ 2.42 (s, 3H, Ts-CH₃) |

| ¹³C NMR | δ 169.5 (C=O), δ 142.1 (Ts-C), δ 114.3 (thiazole-C) |

| IR | 1658 cm⁻¹ (amide C=O), 1362 cm⁻¹ (S=O asymmetric) |

Challenges and Mitigation Strategies

- Regioselectivity in Piperidine Functionalization :

- Tosylation Side Reactions :

Industrial and Pharmacological Relevance

This compound’s structural features—a tosylated piperidine and thiazole acetamide—make it a candidate for:

Chemical Reactions Analysis

Types of Reactions

“N-(thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide” can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide features a thiazole ring, a piperidine ring, and a tosyl group. Its molecular formula is C16H19N3O3S2, with a molecular weight of 365.5 g/mol. The compound's structure allows for diverse interactions in biological systems, making it a valuable candidate for various applications.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds. Research indicates that derivatives of this compound may act as selective antagonists for specific receptors, such as the Zinc-Activated Channel (ZAC), suggesting its utility in pharmacological studies . The compound has shown promise in modulating receptor activity, potentially leading to the development of new treatments for disorders involving ZAC signaling.

Biological Studies

The compound serves as a probe for studying biological processes involving thiazole and piperidine derivatives. It has been utilized in research focusing on the structure-activity relationship (SAR) of related compounds, aiding in the design of more potent inhibitors for various biological targets . For instance, studies have demonstrated that modifications to the piperidine moiety can significantly influence the pharmacological profile of related compounds .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In particular, compounds synthesized from this scaffold have shown activity against various microbial strains, highlighting their potential as antimicrobial agents . The presence of the thiazole ring is believed to enhance the interaction with microbial targets.

Case Study 1: ZAC Antagonism

A study characterized N-(thiazol-2-yl)-benzamide analogs as selective ZAC antagonists. These compounds displayed noncompetitive antagonism and were found to inhibit ZAC signaling effectively. The findings suggest that similar derivatives, including this compound, could be explored further for their therapeutic potential in conditions associated with ZAC dysregulation .

Case Study 2: Antitumor Activity

In another investigation, related thiazole-containing compounds were synthesized and evaluated for antitumor activity. The study found that certain derivatives exhibited significant cytotoxic effects against cancer cell lines. This reinforces the idea that this compound and its analogs may hold promise in cancer therapeutics .

Mechanism of Action

The mechanism of action of “N-(thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring could be involved in π-π stacking interactions, while the piperidine ring could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound shares a core acetamide-thiazole scaffold with several derivatives reported in the literature. Key structural variations include substituents on the piperidine/piperazine ring, aryl groups on the thiazole, and additional heterocyclic moieties.

Table 1: Physicochemical Comparison of Selected Acetamide Derivatives

Key Observations :

- Piperazine vs. Tosylpiperidine: Piperazine-based analogs (e.g., Compounds 13–18 in ) exhibit higher melting points (269–303°C) due to enhanced hydrogen bonding from the piperazine nitrogen atoms .

- Halogenation Effects : Chloro or bromo substituents on benzothiazole (e.g., Compounds 4c, 4d in ) increase molecular weight and melting points (240–256°C) while maintaining high purity (92–100%) .

Key Observations :

- MAO and Cholinesterase Inhibition: Benzothiazole-isoquinoline analogs () show selectivity for MAO-B and butyrylcholinesterase (BChE), attributed to the isoquinoline moiety’s planar structure enhancing enzyme binding . The target compound lacks this feature but may retain MAO-B affinity via the thiazole’s electron-rich ring.

- MMP-9 Inhibition : Sulfonamide-containing compounds (e.g., Compound 2b in ) demonstrate MMP-9 inhibition, suggesting the target compound’s tosyl group could confer similar activity .

- Anti-inflammatory Potential: Piperazine derivatives () were designed as MMP inhibitors for acute inflammation, indicating that the target compound’s tosylpiperidine might share this application .

Biological Activity

N-(thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : The thiazole ring is synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

- Formation of the Piperidine Ring : This is achieved via hydrogenation of pyridine or cyclization of appropriate precursors.

- Introduction of the Tosyl Group : The tosyl group is introduced by reacting the piperidine derivative with tosyl chloride in the presence of a base.

- Coupling : The final step involves coupling the thiazole and piperidine rings through an acetamide linkage, typically using acylation reactions.

The biological activity of this compound is believed to be mediated through interactions with specific enzymes or receptors. The thiazole moiety may facilitate π-π stacking interactions, while the piperidine ring could engage with hydrophobic pockets in proteins. This interaction profile suggests potential roles in modulating enzyme activity or receptor signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiazole rings can inhibit various bacterial strains and fungi, suggesting that this compound may possess similar properties .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on enzymes such as carbonic anhydrases (CAs). Inhibition of these enzymes has therapeutic implications in conditions like glaucoma and certain cancers. The compound's structural features may enhance its binding affinity to these enzymes, offering a basis for further pharmacological exploration .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Inhibition of Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated potent AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s. For example, a study found that certain thiazole derivatives exhibited IC50 values as low as 2.7 µM against AChE, indicating strong inhibitory potential .

- Carbonic Anhydrase Inhibition : Another study focused on 1,3,4-thiadiazole derivatives showed enhanced inhibition against human CA I and II compared to standard drugs like Acetazolamide. This suggests that modifications to the thiazole structure can significantly impact enzyme inhibition efficacy .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(thiazol-2-yl)-acetamide | Thiazole ring | Moderate antimicrobial and enzyme inhibition |

| N-(thiazol-2-yl)-benzamide | Thiazole and benzene ring | Stronger AChE inhibition |

| N-(thiazol-2-yl)-pyridine derivative | Thiazole ring with pyridine | Enhanced CA inhibition |

| This compound | Thiazole and tosylpiperidine | Potential multi-target activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of N-(thiazol-2-yl)acetamide can be synthesized by reacting 2-aminothiazole with acetyl chloride in dry acetone under reflux, followed by purification via recrystallization . Key intermediates are characterized using NMR (e.g., -NMR for proton environments), IR (to confirm amide C=O stretches at ~1686 cm), and mass spectrometry (e.g., FAB-MS for molecular ion peaks) .

Q. How is the crystal structure of N-(thiazol-2-yl)acetamide derivatives determined, and what intermolecular interactions stabilize their solid-state packing?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) resolves the crystal structure, revealing hydrogen bonding networks (e.g., N–H⋯N and C–H⋯O interactions) that stabilize the lattice . For example, the title compound crystallizes in a monoclinic system with two molecules per asymmetric unit, showing planarity in the thiazole-acetamide core .

Q. What preliminary biological assays are used to evaluate the antimicrobial potential of this compound?

- Methodological Answer : Standard assays include broth microdilution (MIC determination against S. aureus, E. coli, and C. albicans) and agar diffusion. Derivatives with electron-withdrawing groups (e.g., –NO, –Cl) show enhanced activity due to increased membrane penetration . Antifungal activity is tested against A. niger and A. flavus using zone-of-inhibition studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this scaffold?

- Methodological Answer : SAR is explored by modifying substituents on the thiazole ring, tosylpiperidine moiety, or acetamide linker. For instance:

- Introducing halogen atoms (e.g., Cl, Br) at the para position of aromatic rings improves antimicrobial potency by enhancing lipophilicity (logP ~1.2–2.5) .

- Replacing the tosyl group with a pyridinyl or morpholinoethoxy group alters kinase selectivity (e.g., Aurora kinase inhibition) .

Computational tools like molecular docking (GLIDE) validate interactions with targets like DprE1 (Mycobacterial enzyme) .

Q. What challenges arise in resolving crystallographic disorder in N-(thiazol-2-yl)acetamide derivatives, and how are they addressed?

- Methodological Answer : Disorder in flexible piperidine or tosyl groups complicates refinement. Strategies include:

- Using high-resolution data (d-spacing <1 Å) and SHELXL’s restraints (e.g., SIMU, DELU) to model thermal motion .

- Twinning detection via PLATON and data reprocessing with HKL-3000 .

- Validation using R-factor convergence (<0.05) and residual density maps .

Q. How do electronic effects of substituents influence the compound’s binding to kinase targets like Aurora-A?

- Methodological Answer : Quantum mechanical calculations (DFT) reveal electron-withdrawing groups (e.g., –NO) polarize the acetamide carbonyl, strengthening hydrogen bonds with kinase active sites (e.g., Lys–Glu salt bridges in Aurora-A). IC values correlate with Hammett σ constants (R >0.85) .

Q. What contradictions exist in reported biological data, and how can experimental design mitigate them?

- Methodological Answer : Discrepancies in MIC values against MRSA may arise from assay conditions (e.g., inoculum size, growth media). Standardization via CLSI guidelines and internal controls (e.g., rifampicin) improves reproducibility . For enzyme inhibition assays, pre-incubation times and ATP concentrations are optimized to avoid false negatives .

Methodological Tables

Table 1 : Key Physicochemical Properties of N-(Thiazol-2-yl)acetamide Derivatives

| Property | Value/Range | Method (Reference) |

|---|---|---|

| logP | 1.2–2.5 | XLogP3 |

| Topological PSA | 87.8 Å | ChemAxon |

| Hydrogen Bond Acceptors | 6 | Molinspiration |

| Rotatable Bonds | 4 | Molecular Dynamics |

Table 2 : Biological Activity of Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.